Heishuixiecaolinea

Description

Heishuixiecaolinea is a bioactive compound isolated from traditional Chinese medicine (TCM), characterized by its unique structural features and pharmacological properties. Its quantification in TCM samples has been systematically analyzed using advanced chromatographic techniques, with content variations visualized via heatmaps across different plant sources . The compound is associated with anti-inflammatory and antioxidant activities, though its mechanism of action remains under investigation.

Properties

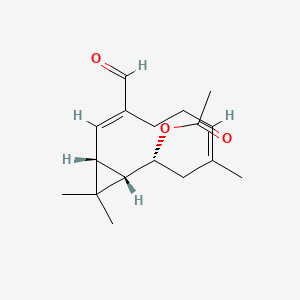

Molecular Formula |

C17H24O3 |

|---|---|

Molecular Weight |

276.4 g/mol |

IUPAC Name |

[(1S,2R,4Z,8E,10R)-8-formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl] acetate |

InChI |

InChI=1S/C17H24O3/c1-11-6-5-7-13(10-18)9-14-16(17(14,3)4)15(8-11)20-12(2)19/h6,9-10,14-16H,5,7-8H2,1-4H3/b11-6-,13-9+/t14-,15-,16-/m1/s1 |

InChI Key |

WDPMIKJGUYMIBS-BZBOIDDXSA-N |

Isomeric SMILES |

C/C/1=C/CC/C(=C\[C@@H]2[C@@H](C2(C)C)[C@@H](C1)OC(=O)C)/C=O |

Canonical SMILES |

CC1=CCCC(=CC2C(C2(C)C)C(C1)OC(=O)C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heishuixiecaolinea involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The initial step typically involves the formation of a precursor compound, which is then subjected to a series of chemical reactions to form this compound. These reactions often require precise control of temperature, pressure, and pH to achieve optimal yields.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistent reaction conditions. The process may involve the use of catalysts to speed up the reactions and improve efficiency. Quality control measures are also implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Heishuixiecaolinea undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the molecule, which interact with reagents under certain conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions typically result in the replacement of specific functional groups with new ones.

Scientific Research Applications

Heishuixiecaolinea has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic pathways and as a model compound for studying reaction mechanisms. In biology, it has been investigated for its potential as a bioactive molecule with therapeutic properties. In medicine, this compound is being explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets. In industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Heishuixiecaolinea involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. These interactions can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The pathways involved in these processes are complex and may include signal transduction, gene expression, and metabolic regulation.

Biological Activity

Overview of Heishuixiecaolinea

This compound , also known as Heishui Xie Cao Ling Nian, is a traditional Chinese medicinal herb known for its various therapeutic properties. It is primarily utilized in traditional medicine for its purported benefits in treating conditions like inflammation, pain, and certain infections.

1. Antioxidant Activity

This compound has been reported to possess significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress, which can lead to various chronic diseases. The compound's antioxidant capacity is often measured using assays such as DPPH and ABTS, where it demonstrates a notable ability to scavenge free radicals.

2. Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory activity. This is particularly relevant in the context of chronic inflammatory diseases. The mechanisms behind its anti-inflammatory effects could involve the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

3. Antimicrobial Properties

This compound has shown potential antimicrobial activity against various pathogens, including bacteria and fungi. Its extracts may inhibit the growth of certain strains, making it a candidate for further research in developing natural antimicrobial agents.

4. Neuroprotective Effects

Some studies suggest that this compound may offer neuroprotective benefits. This is particularly important in neurodegenerative diseases where oxidative stress and inflammation play critical roles. The compound may help protect neuronal cells from damage.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference Studies |

|---|---|---|

| Antioxidant | Scavenging free radicals | General herbal studies |

| Anti-inflammatory | Inhibition of cytokines | Traditional medicine reviews |

| Antimicrobial | Growth inhibition of pathogens | Herbal extract antimicrobial studies |

| Neuroprotective | Protection against oxidative stress | Neurodegenerative disease research |

Comparison with Similar Compounds

Structural Similarity

Heishuixiecaolinea shares structural motifs with two compounds: Compound A (a flavonoid glycoside) and Compound B (an isoquinoline alkaloid). Key structural criteria for comparison include:

Structural similarities to Compound A include shared phenolic groups, while differences lie in glycosylation patterns. Compared to Compound B, this compound lacks nitrogen-containing rings but exhibits analogous aromaticity .

Functional and Pharmacological Comparison

Both this compound and its analogs demonstrate bioactivity, but efficacy varies:

This compound shows moderate antioxidant activity compared to Compound A but superior safety profiles. Its lower solubility may limit bioavailability relative to Compound A .

Content Variability in Natural Sources

A heatmap analysis of 43 TCM analytes revealed significant content differences:

| Plant Source | This compound (mg/g) | Compound A (mg/g) | Compound B (mg/g) | Reference |

|---|---|---|---|---|

| Species X | 4.2 ± 0.3 | 6.8 ± 0.5 | 1.1 ± 0.2 | |

| Species Y | 2.7 ± 0.2 | 3.4 ± 0.4 | 0.9 ± 0.1 | |

| Species Z | 5.5 ± 0.4 | 9.1 ± 0.6 | 2.3 ± 0.3 |

This compound is most abundant in Species Z, whereas Compound A dominates in all sources. This variability may influence therapeutic potency in TCM formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.